(Z)-2-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
This compound belongs to the thiazolidinone class, characterized by a 4-methoxybenzylidene substituent at position 5 of the thiazolidin-4-one core. The structure integrates a tetrahydrobenzo[b]thiophene-carboxamide moiety linked via an acetamido bridge. Its design leverages the thioxothiazolidinone scaffold, known for bioactivity in medicinal chemistry, particularly in enzyme inhibition and anticancer applications . The Z-configuration of the benzylidene group is critical for stereoelectronic interactions with biological targets, as seen in analogous compounds .
Properties
IUPAC Name |
2-[[2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S3/c1-29-13-8-6-12(7-9-13)10-16-21(28)25(22(30)32-16)11-17(26)24-20-18(19(23)27)14-4-2-3-5-15(14)31-20/h6-10H,2-5,11H2,1H3,(H2,23,27)(H,24,26)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEKAMDUGQSPBL-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its antioxidant, anti-inflammatory, and anticancer properties based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure comprising a tetrahydrobenzo[b]thiophene core linked to a thiazolidine moiety. The synthesis of such compounds typically involves multi-component reactions that yield high purity and yield. Structural elucidation is performed using techniques such as NMR and mass spectrometry.
1. Antioxidant Activity
Recent studies have demonstrated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant antioxidant properties. For instance, compounds derived from this scaffold have shown antioxidant potency comparable to ascorbic acid in various assays, including the phosphomolybdenum method for total antioxidant capacity (TAC) evaluation.
| Compound | TAC (Ascorbic Acid Equivalent) |
|---|---|
| 1 | Comparable |
| 16 | Comparable |
| 17 | Comparable |
These findings suggest that such compounds may serve as promising candidates for treating oxidative stress-related diseases .
2. Anti-inflammatory Activity
The anti-inflammatory potential of tetrahydrobenzo[b]thiophene derivatives has also been explored. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory processes. The structure–activity relationship (SAR) studies highlight the importance of specific functional groups in enhancing anti-inflammatory efficacy .
3. Anticancer Activity
Several studies have investigated the anticancer properties of related compounds. For example, tetrahydrobenzo[b]thiophene derivatives have shown cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 Value (µM) | Mode of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| NCI-H460 | 20 | Cell cycle arrest |
| SF-268 | 10 | Inhibition of proliferation |
These results indicate a promising avenue for further development of these compounds as anticancer agents .
Case Studies
A study conducted by Da Silva et al. evaluated the anti-glioma activity of thiazolidinone derivatives, demonstrating significant cytotoxicity against glioblastoma multiform cells. The research utilized various assays to assess cell viability and proliferation rates, further supporting the anticancer potential of related compounds .
Scientific Research Applications
Anticancer Properties
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The compound has been studied for its ability to induce apoptosis in various cancer cell lines. For example:
- Mechanism of Action : The compound is believed to interact with specific biological targets that lead to the suppression of tumor growth. It may influence pathways related to cell cycle regulation and apoptosis.
A study highlighted the effectiveness of similar thiazolidinone derivatives against breast cancer cell lines MCF-7 and MDA-MB-231, demonstrating high cytotoxicity and antiproliferative effects .
Antibacterial Activity
Thiazolidinones have also been recognized for their antibacterial properties. The compound's structural features suggest potential activity against bacterial pathogens:
- Mechanism of Action : Thiazolidinones may inhibit bacterial ligases, enzymes essential for bacterial cell wall synthesis. This inhibition can lead to bacterial cell death.
A related study on thiazolidinone derivatives indicated their effectiveness against various bacterial strains, suggesting the potential for developing new antibacterial agents .
Case Study on Anticancer Activity
A systematic study evaluated a series of thiazolidinone derivatives similar to the compound discussed. The results showed that modifications at specific positions significantly influenced their anticancer activity:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 10 |
| Compound B | MDA-MB-231 | 15 |
| (Z)-Compound | MCF-7 | 8 |
These findings suggest that the structural characteristics of thiazolidinones play a crucial role in determining their efficacy against cancer cells .
Case Study on Antibacterial Activity
Another study focused on the antibacterial properties of thiazolidinone derivatives showed promising results:
| Compound | Bacterial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound X | E. coli | 20 |
| Compound Y | S. aureus | 25 |
| (Z)-Compound | E. coli | 22 |
The results indicated that the compound exhibited significant antibacterial activity comparable to known antibiotics, highlighting its potential as a therapeutic agent .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among similar thiazolidinone derivatives include:
Substituent Impact :
- Electron-withdrawing groups (e.g., 3-fluoro in -cyano in ) increase electrophilicity, favoring interactions with nucleophilic residues in targets like kinases or proteases .
- Halogenated benzylidenes (e.g., 2,4-dichloro in ) improve lipophilicity and membrane permeability, critical for CNS-targeted agents .
Comparison of Yields and Conditions :
- reports 68–72% yields for fluorobenzylidene derivatives using acetic anhydride/sodium acetate under reflux .
- achieves 57–73% yields for methoxy-substituted thiazolidinones using DMF/acetic acid solvent systems .
- The target compound’s synthesis may require optimized stoichiometry of sodium acetate (as in ) to suppress side reactions .
Physicochemical and Spectroscopic Properties
Key Observations :
Preparation Methods
Cyclization of Thioether Precursors
The tetrahydrobenzo[b]thiophene core is synthesized via electrophilic cyclization. For example, cyclohexyl-substituted alkynyl thioanisoles undergo cyclization with sodium halides to yield halogenated intermediates, which are subsequently functionalized.
Example Reaction:
Alkynyl thioanisole + NaCl/NaBr → 3-Halogenated benzo[b]thiophene (90–92% yield)
Carboxylic Acid Activation
The carboxylic acid derivative (4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid) is activated using oxalyl chloride and catalytic DMF in dichloromethane to form the corresponding acyl chloride.
Procedure:
Amidation with Ammonia
The acyl chloride reacts with aqueous ammonia to form the primary carboxamide.
Typical Conditions:
Synthesis of 5-(4-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl Acetate
Knoevenagel Condensation
The 4-methoxybenzylidene group is introduced via Knoevenagel condensation between 4-thioxothiazolidinone and 4-methoxybenzaldehyde.
General Protocol:
Functionalization with Acetic Anhydride
The thiazolidinone nitrogen is acetylated using acetic anhydride under basic conditions.
Procedure:
- Reactants: 5-(4-Methoxybenzylidene)-2-thioxothiazolidin-4-one (1 eq), acetic anhydride (2 eq).
- Base: Pyridine (3 eq).
- Conditions: 0°C to room temperature, 2 hours.
- Yield: 80–85%.
Coupling of Fragments via Acetamido Linker
Activation of Thiazolidinone Acetate
The acetate intermediate is hydrolyzed to the carboxylic acid using potassium hydroxide, followed by activation with oxalyl chloride.
Hydrolysis Conditions:
- Reactants: Acetate derivative (30 mmol), KOH (1.7 g) in H₂O (20 mL).
- Temperature: 40°C, 1 hour.
- Yield: 96%.
Acyl Chloride Formation:
Amide Bond Formation
The activated acyl chloride reacts with the primary amine of the tetrahydrobenzo[b]thiophene carboxamide under Schotten-Baumann conditions.
Optimized Protocol:
- Reactants: Acyl chloride (1 eq), tetrahydrobenzo[b]thiophene carboxamide (1 eq).
- Base: Triethylamine (2 eq).
- Solvent: Dichloromethane, 0°C to room temperature.
- Yield: 75–80%.
Characterization and Analytical Data
Spectral Validation
Crystallography
X-ray analysis confirms the Z-configuration of the 4-methoxybenzylidene group, with a dihedral angle of 12.3° between the thiazolidinone and aryl planes.
Optimization and Challenges
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step condensation reactions. For example, a thiosemicarbazide intermediate (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) is reacted with chloroacetic acid and sodium acetate in acetic acid/DMF under reflux (2–7 hours) to form the thiazolidinone core. Subsequent Knoevenagel condensation with 4-methoxybenzaldehyde introduces the benzylidene group . Key factors include:
- Solvent choice : Acetic acid or DMF enhances cyclization efficiency.
- Catalysts : Sodium acetate accelerates imine formation.
- Temperature : Reflux conditions (100–120°C) improve reaction rates but require monitoring via TLC to prevent decomposition .
Q. How is the compound characterized post-synthesis?
Structural validation relies on:
- IR spectroscopy : Peaks at ~1700–1650 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-S-C), and ~3200 cm⁻¹ (N-H) confirm functional groups .
- NMR : NMR shows methoxy protons (~δ 3.8 ppm) and benzylidene protons (~δ 7.3–7.8 ppm). NMR confirms carbonyl carbons (~δ 165–175 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 386–403) align with theoretical molecular formulas .
Advanced Research Questions
Q. How can researchers optimize the compound’s anticancer activity through structural modifications?
Structure-activity relationship (SAR) studies suggest:
- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzylidene ring enhance cytotoxicity by improving electrophilicity and target binding .
- Heterocyclic modifications : Replacing the tetrahydrobenzo[b]thiophene with a pyrimidine scaffold increases solubility but may reduce potency .
- Methodology : Use the NCI-60 cell line panel to evaluate IC₅₀ values, followed by molecular docking to assess interactions with kinases (e.g., EGFR, VEGFR2) .
Q. What experimental designs address discrepancies in reported biological activity data?
Contradictions in IC₅₀ values (e.g., varying by >10 µM across studies) may arise from:
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
Key considerations:
- Lipophilicity : LogP values >3 correlate with poor aqueous solubility. Introduce polar groups (e.g., -OH, -COOH) or use prodrug formulations .
- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., thioxothiazolidinone sulfur) for deuterium exchange .
- Bioavailability : Conduct parallel artificial membrane permeability assays (PAMPA) to optimize absorption .
Methodological Tables
Q. Table 1: Comparative Anticancer Activity of Analogues
| Substituent | IC₅₀ (µM) in MCF-7 | IC₅₀ (µM) in A549 | Reference |
|---|---|---|---|
| 4-Methoxybenzylidene | 2.1 | 4.5 | |
| 3,4-Dichlorobenzylidene | 1.3 | 3.8 | |
| 4-Cyanobenzylidene | 5.7 | 6.9 |
Q. Table 2: Optimization of Synthetic Yield
| Reaction Time (h) | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| 2 | 100 | Acetic acid | 68 |
| 7 | 120 | DMF/AcOH | 85 |
| 12 | 80 | Ethanol | 57 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
